Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-
Overview
Description
Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-, also known as Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-, is a useful research compound. Its molecular formula is C39H50N12O9 and its molecular weight is 830.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) is a complex peptide compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is a multi-peptide structure composed of several amino acids, including glutamate, histidine, phenylalanine, arginine, and tryptophan. Its complex structure contributes to its diverse biological activities.
Molecular Formula: C₃₁H₄₄N₈O₁₀
Molecular Weight: 688.8 g/mol
Mechanisms of Biological Activity
The biological activity of Glycine, N-(N-(N2-(N-(N-L-alpha-glutamyl-L-histidyl)-L-phenylalanyl)-L-arginyl)-L-tryptophyl)-) can be attributed to several mechanisms:
- Neurotransmitter Modulation : Glycine acts as an inhibitory neurotransmitter in the central nervous system. It enhances the function of NMDA receptors, which are crucial for synaptic plasticity and memory function.
- Antioxidant Properties : The presence of amino acids such as phenylalanine and tryptophan may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
- Immune Response Modulation : Certain peptides derived from glycine have been shown to modulate immune responses, potentially enhancing the body's defense mechanisms against pathogens.
Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Key Research Findings
Study | Focus | Findings |
---|---|---|
Tanaka & Isselbacher (1967) | Metabolism of N-acylated amino acids | Identified various N-acylated amino acids in biological systems, linking them to metabolic pathways. |
Grisolia & Cohen (1953) | Allosteric activation | Demonstrated that N-acetylglutamate acts as an allosteric activator in metabolic processes. |
Cravatt et al. (1995) | Sleep regulation | Found that oleamide regulates sleep/wake cycles, suggesting similar roles for related compounds. |
Case Studies
- Case Study on Neuroprotection : A study involving animal models indicated that glycine derivatives could protect neurons from excitotoxicity by modulating glutamate receptors, thereby reducing neuronal death in conditions like ischemia.
- Clinical Trials for Immune Modulation : Preliminary trials have explored the use of glycine-based peptides in enhancing immune responses in patients with chronic infections, showing promising results in improving clinical outcomes.
Properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N12O9/c40-26(12-13-32(52)53)34(56)49-31(17-24-19-43-21-47-24)38(60)50-29(15-22-7-2-1-3-8-22)37(59)48-28(11-6-14-44-39(41)42)36(58)51-30(35(57)46-20-33(54)55)16-23-18-45-27-10-5-4-9-25(23)27/h1-5,7-10,18-19,21,24,26,28-31,45H,6,11-17,20,40H2,(H,46,57)(H,48,59)(H,49,56)(H,50,60)(H,51,58)(H,52,53)(H,54,55)(H4,41,42,44)/t24?,26-,28-,29-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOUAVYHKEQCE-YJLTWGPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)C(CC4C=NC=N4)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)[C@H](CC4C=NC=N4)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961271 | |
Record name | 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4086-29-7 | |
Record name | Acth (5-10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004086297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,15-Diamino-9-benzyl-6-[({1-[(carboxymethyl)imino]-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl}imino)(hydroxy)methyl]-8,11,14-trihydroxy-12-[(4H-imidazol-4-yl)methyl]-1-imino-2,7,10,13-tetraazaoctadeca-7,10,13-trien-18-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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